molecular formula C12H11N3O B14634333 N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine CAS No. 54196-51-9

N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine

Cat. No.: B14634333
CAS No.: 54196-51-9
M. Wt: 213.23 g/mol
InChI Key: XSDFVPDKCZKKHS-UHFFFAOYSA-N
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Description

N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. This compound features a phenyl group and a pyrimidinyl group attached to an ethylidene moiety, which is further linked to a hydroxylamine group. The presence of both aromatic rings and the hydroxylamine functionality makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine typically involves the condensation of a phenyl-substituted ketone with a pyrimidinyl-substituted amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylhydroxylamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.

    Pyrimidinylhydroxylamine: Lacks the phenyl group, affecting its chemical reactivity and biological activity.

Uniqueness

N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is unique due to the presence of both phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54196-51-9

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(1-phenyl-2-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C12H11N3O/c16-15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,16H,8H2

InChI Key

XSDFVPDKCZKKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=NC=C2

Origin of Product

United States

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